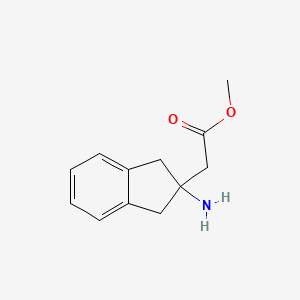

Methyl 2-(2-amino-2,3-dihydro-1h-inden-2-yl)acetate

Description

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate is a bicyclic amine-containing ester with a molecular formula C₁₂H₁₅NO₂ (MW: 205.25 g/mol). It features a fused indene ring system substituted with an amino group and an acetoxymethyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like acetylcholinesterase (AChE) and discoidin domain receptors (DDRs) .

Properties

IUPAC Name |

methyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11(14)8-12(13)6-9-4-2-3-5-10(9)7-12/h2-5H,6-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZKYGRDGDGJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CC2=CC=CC=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via the functionalization of 2-aminoindane or its derivatives. The typical approach involves:

- Reaction of 2-aminoindane with an esterifying agent or a suitable acylating reagent.

- Use of organic solvents such as esters of acetic acid (e.g., methyl acetate, ethyl acetate, isopropyl acetate) to facilitate the reaction.

- Control of reaction temperature to optimize yield and selectivity.

- Optional purification by crystallization or filtration to obtain the pure product.

Specific Preparation Process (Based on Patent WO2003076387A2)

A representative preparation method includes the following steps:

Step (i): Formation of a trifluoroacetamide intermediate

- 2-aminoindane is reacted with ethyl trifluoroacetate in an organic solvent.

- Preferred solvents include esters of acetic acid such as methyl acetate, ethyl acetate, isopropyl acetate, or butyl acetate.

- Reaction temperature is maintained between about 0 °C to 35 °C, with a broader range from -10 °C to 100 °C possible depending on solvent and scale.

- A combination of solvents may be used to optimize solubility and reaction kinetics.

Step (ii): Acetylation and further functionalization

- The trifluoroacetamide intermediate undergoes reaction with acetyl halides in the presence of Lewis acids (e.g., aluminum chloride) to introduce acetyl groups at specific positions on the indane ring.

- The reaction is typically carried out in dichloromethane at 20-25 °C.

- The mixture is stirred, then quenched and filtered to isolate the product.

- Washing steps involve solvents such as isopropyl acetate, ethanol, or heptane to remove impurities.

- The crude product is collected by filtration through polypropylene filter paper using a Büchner funnel with suction.

- Washing with solvent mixtures (e.g., isopropyl acetate/ethanol 70:30) ensures removal of residual impurities.

- Drying is done under vacuum at 60-65 °C with nitrogen bleeding to yield the purified compound.

- The process typically achieves yields around 89% for intermediates like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine monohydrochloride, which is closely related to the target compound.

Reaction Conditions and Solvent Effects

| Step | Reactants | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Step (i) | 2-aminoindane + ethyl trifluoroacetate | Methyl acetate, ethyl acetate, isopropyl acetate, or butyl acetate | -10 to 100 (preferably 0 to 35) | Ester solvents preferred for solubility and reactivity |

| Step (ii) | Trifluoroacetamide intermediate + acetyl halide + Lewis acid | Dichloromethane | 20-25 | Lewis acid catalysis, controlled temperature for selectivity |

| Purification | Crude product | Heptane, isopropyl acetate, ethanol mixtures | Ambient to 65 (drying) | Filtration and washing to remove impurities |

Alternative Synthetic Routes

While the patent literature focuses on trifluoroacetamide intermediates and acetylation, other research indicates that related compounds can be synthesized via:

- Protection and deprotection strategies using tert-butyloxycarbonyl groups to protect amines.

- Alkylation reactions to introduce side chains.

- Carbonyl-extrusion reactions to modify ring systems.

- Buchwald–Hartwig amination for coupling with heterocycles.

These methods are more complex and tailored for derivatives but can be adapted for this compound synthesis if functional group modifications are required.

Analytical and Purification Techniques

- Crystallization is commonly used to purify the final product or intermediates.

- Filtration through polypropylene filter papers under suction is standard for solid-liquid separation.

- Drying under vacuum with nitrogen flow prevents decomposition and removes residual solvents.

- Washing with solvent mixtures ensures removal of colored impurities and residual reactants.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-aminoindane |

| Key Reagents | Ethyl trifluoroacetate, acetyl halide, Lewis acid (AlCl3) |

| Solvents | Methyl acetate, ethyl acetate, isopropyl acetate, butyl acetate, dichloromethane, heptane, ethanol |

| Temperature Range | -10 °C to 100 °C (reaction), 20-25 °C (acetylation), 60-65 °C (drying) |

| Yield | Up to 89% for related intermediates |

| Purification | Crystallization, filtration, solvent washing, vacuum drying |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings

Stability and Reactivity

- The hydrochloride salt of methyl 2-aminoindene acetate (C₁₂H₁₆ClNO₂) offers enhanced stability for pharmaceutical formulations compared to the free base .

- Substituents like bromo or methoxy groups alter solubility; e.g., the 5-bromo derivative is soluble in chloroform and DMSO, facilitating its use in cross-coupling reactions .

Stereochemical Considerations

Spectroscopic Characterization

- ¹H-NMR data for methyl 2-(2-hydroxy-1,3-dioxo-inden-2-yl)acetate derivatives show distinct peaks for methoxy (δ 3.65) and aromatic protons (δ 7.06–8.08) .

Biological Activity

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate, a compound with the molecular formula and a molecular weight of 205.25 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an indane ring system, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and an ester functional group contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 1059652-38-8 |

This compound is believed to interact with various biological molecules through its functional groups. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, it may act as a releasing agent or reuptake inhibitor for monoamine neurotransmitters due to its structural similarity to amphetamines .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated varying degrees of inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral and Anticancer Potential

The compound's structural similarity to known bioactive molecules positions it as a candidate for antiviral and anticancer research. Preliminary studies indicate that it may possess properties that inhibit viral replication and tumor cell proliferation. Its mechanism may involve modulation of biochemical pathways related to cell growth and immune response .

Case Studies

- Antibacterial Efficacy : A study conducted on various alkaloids showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed into a novel antibacterial agent.

- Neuropharmacological Studies : Due to its potential effects on neurotransmitter levels, the compound has been investigated in models of neurological disorders. It was found to enhance the release of serotonin and norepinephrine, which could be beneficial in treating conditions such as depression and anxiety .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption following oral administration, with extensive distribution throughout the body. Metabolism primarily occurs in the liver, with excretion via urine .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including cyclization, amination, and esterification. For example, derivatives of similar indenyl-acetate compounds are synthesized via nucleophilic substitution or condensation reactions using benzene-1,2-diamines, acetylenedicarboxylates, or ninhydrin under mild conditions (e.g., acetonitrile solvent, room temperature) . Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of diamine to dicarboxylate), reaction time (12–24 hours), and purification via column chromatography (hexane/ethyl acetate eluent). Monitoring progress with TLC ensures intermediate stability and product purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Standard characterization methods include:

- NMR spectroscopy : 1H and 13C NMR confirm functional groups (e.g., methoxy, amino) and bicyclic indene backbone. For example, methine protons appear at δ 4.71 ppm, while aromatic protons show multiplets at 7.06–8.08 ppm .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C12H15NO2 for the base compound) .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages to confirm purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

- Solubility : Moderately soluble in chloroform and DMSO but poorly in aqueous buffers . Pre-dissolution in polar aprotic solvents (e.g., DMSO) is recommended for biological assays.

- Stability : Store sealed at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group or oxidation of the amine .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to infer chemical reactivity and electrophilicity. MEP surfaces identify electron-rich/poor regions for interaction with biological targets .

- Molecular docking : Models binding affinities with receptors (e.g., CB2 ligands, proteasome inhibitors) using software like AutoDock. For example, tricyclic analogs show antagonist/inverse agonist behavior at CB2 receptors via hydrophobic interactions .

Q. What experimental strategies resolve contradictions in spectroscopic or crystallographic data for structurally similar derivatives?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in dihedral angles or hydrogen bonding. For example, SHELX refines high-resolution data to <0.01 Å positional uncertainty .

- Dynamic NMR : Detects conformational flexibility in solution (e.g., hindered rotation of the indene ring) that may cause signal splitting .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

- Functional group substitution : Replace the methoxy group with halogens (e.g., bromine at position 5) to modulate lipophilicity and binding to hydrophobic pockets .

- Bioisosteric replacement : Substitute the acetate group with carboxamide (e.g., ethyl 2-oxoacetate derivatives) to improve metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers. For example, ethyl (R)-2-hydroxy-4-phenylbutyrate derivatives require asymmetric catalysis .

- Protecting groups : Temporarily block the amino group (e.g., tert-butoxycarbonyl, Boc) during synthesis to prevent racemization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.